molecular formula C18H17ClN4O3S B2644181 N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide CAS No. 1319127-94-0

N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2644181
CAS No.: 1319127-94-0
M. Wt: 404.87
InChI Key: SDALMTPUTOISRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a hybrid molecular structure that integrates a pyrazole carboxamide core with a sulfamoylphenyl pharmacophore, a design associated with targeting biologically relevant enzymes . Primary Research Applications and Value: Inhibitor of Carbonic Anhydrase (CA) Isoforms: The structural motif of this compound, particularly the sulfonamide group directly bound to the pyrazole ring, is characteristic of potent inhibitors for cancer-associated human carbonic anhydrase isoforms (hCA IX and XII) . These enzymes are overexpressed in hypoxic solid tumors, such as those found in colon, glioma, and breast cancers, and play a crucial role in tumor progression and survival . Researchers can utilize this compound to study the role of CAs in tumor biology and for the development of novel anticancer agents. The 3-methyl and aryl-substituted pyrazole core is a privileged scaffold known to confer strong binding affinity and selectivity toward enzyme active sites . Anticancer and Cell Biology Research: Beyond CA inhibition, pyrazole-sulfonamide derivatives have demonstrated significant anticancer efficacy in various cell-based assays . This compound is suited for investigating mechanisms of action in cancer cell lines, including studies on apoptosis, cell cycle arrest, and metabolic disruption under hypoxic conditions. The integration of a 4-methylphenylsulfamoyl moiety is designed to optimize interactions with the hydrophobic half of the enzyme's active site, potentially enhancing selectivity and potency . Mechanism of Action: The compound is hypothesized to act primarily by inhibiting the catalytic activity of carbonic anhydrases. The sulfonamide group (SO2NH) is a well-established zinc-binding group (ZBG) that coordinates with the zinc ion in the active site of CA, effectively blocking the enzyme's ability to hydrate carbon dioxide . This disruption can lead to acid-base dysregulation within the tumor microenvironment, impairing cancer cell growth and survival. Furthermore, pyrazole carboxamides with similar structures have been reported to disrupt mitochondrial function, leading to a decrease in mitochondrial membrane potential and affecting energy production in pathogenic cells . Handling and Usage: this compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S/c1-11-6-8-14(9-7-11)23-27(25,26)18-16(12(2)21-22-18)17(24)20-15-5-3-4-13(19)10-15/h3-10,12,16,18,21-23H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSYUMRPIHUMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.

    Sulfamoylation: The sulfamoyl group can be introduced by reacting the intermediate compound with a sulfonamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C18H17ClN4O4S
  • Molecular Weight : 420.9 g/mol
  • IUPAC Name : N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

The structural formula indicates that this compound contains a pyrazole ring, which is known for its biological activity, particularly in anti-inflammatory and anticancer applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values below 100 μM against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

Cell Line IC50 Value (μM) Reference
HCT-11636
HeLa34
MCF-7<100

These findings suggest that the compound may induce apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The sulfonamide group present in the compound has been associated with anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The specific mechanism often involves the inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis .

Targeting Tyrosine Kinases

Some studies suggest that similar compounds may inhibit tyrosine kinases, which play a vital role in cell growth and differentiation. Inhibition of these kinases can lead to decreased tumor growth and metastasis .

Case Studies and Research Findings

Several case studies have been published highlighting the efficacy of pyrazole derivatives in clinical settings:

  • Study on Cytotoxicity : A study demonstrated that a series of pyrazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction through caspase activation .
  • Inflammation Models : Experimental models of inflammation showed that pyrazole compounds reduced edema and inflammatory markers significantly compared to control groups .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Compound 11 ():

3-Amino-1,5-diphenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide

  • Key Differences: Position 3: Amino group (vs. methyl in the target compound). Sulfamoyl Group: Attached to a pyridinyl ring (vs. 4-methylphenyl). Carboxamide: Linked to a phenyl group (vs. 3-chlorophenyl).
  • Pyridinyl sulfamoyl introduces a basic nitrogen, altering electronic properties compared to the electron-donating 4-methylphenyl group .
Compound 3a ():

5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

  • Key Differences: Position 5: Chloro substituent (vs. sulfamoyl). Carboxamide: Attached to a cyano-pyrazole (vs. 3-chlorophenyl).
  • Impact: The chloro group is less polar than sulfamoyl, reducing solubility but increasing lipophilicity. The cyano group may enhance metabolic stability .
Compound 13b ():

3-(Phenylamino)-5-(pyridin-3-ylmethyleneamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide

  • Key Differences: Position 5: Pyridinylmethyleneamino group (vs. sulfamoyl). Position 3: Phenylamino (vs. methyl).

Physicochemical Properties

Property Target Compound Compound 11 Compound 3a
Molecular Weight ~412.87 g/mol 510.54 g/mol 403.1 g/mol
Melting Point Not reported >280°C 133–135°C
Solubility Moderate (polar groups) Low (high crystallinity) Moderate (chloro substituent)
Key Functional Groups Sulfamoyl, Carboxamide Amino, Pyridinyl sulfamoyl Chloro, Cyano
  • Sulfamoyl vs.
  • Chlorophenyl vs. Pyridinyl : The 3-chlorophenyl group in the target introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in target proteins .

Spectroscopic and Analytical Data

Infrared Spectroscopy (IR) :
  • Target Compound : Expected peaks for NH (sulfamoyl and carboxamide, ~3320 cm⁻¹), aromatic C-H (~3050 cm⁻¹), C=O (~1690 cm⁻¹), and SO₂ (~1315 cm⁻¹) .
  • Compound 11 : NH stretches at 3322 cm⁻¹, C=O at 1690 cm⁻¹, and SO₂ at 1315 cm⁻¹, closely matching the target’s profile .
NMR Data :
  • ¹H-NMR :
    • Target : Aromatic protons (3-chlorophenyl: δ 7.2–7.6 ppm; 4-methylphenyl: δ 7.1–7.3 ppm), methyl groups (δ 2.4–2.6 ppm).
    • Compound 3a : Aromatic protons at δ 7.4–7.6 ppm, methyl at δ 2.66 ppm, consistent with similar substituents .
Mass Spectrometry :
  • Target : Expected [M+H]+ peak at ~413.1.
  • Compound 11 : Observed [M+H]+ at 510.54, aligning with its higher molecular weight .

Biological Activity

N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H17ClN2O2S
  • Molecular Weight : 334.83 g/mol
  • IUPAC Name : this compound

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study highlighted the potential of pyrazole carboxamides in inhibiting BRAF(V600E), a common mutation in melanoma, showcasing their role in targeted cancer therapies .

Anti-inflammatory Properties

The compound's sulfamoyl group may contribute to its anti-inflammatory effects. Studies indicate that similar pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a mechanism for reducing inflammation .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains, potentially through mechanisms involving membrane disruption or inhibition of key metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications on the phenyl rings or the sulfamoyl group can significantly influence the compound's potency and selectivity. For instance:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cells
Variation in alkyl substituentsAltered anti-inflammatory activity

These insights guide further synthesis and testing of new derivatives with enhanced biological profiles.

Case Studies

  • Anticancer Efficacy : A study evaluated a series of pyrazole carboxamides, including this compound, against melanoma cell lines. The results indicated significant cytotoxic effects, with IC50 values in the low micromolar range .
  • Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory potential of similar compounds. The study found that these derivatives could inhibit nitric oxide production in macrophages, suggesting a pathway for their therapeutic use in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis of pyrazole carboxamides typically involves multi-step protocols. Key steps include:

  • Core pyrazole formation : Cyclocondensation of hydrazines with β-diketones or via 1,3-dipolar cycloaddition (e.g., using nitrile imines) .
  • Sulfamoyl group introduction : Reacting a pyrazole intermediate with 4-methylbenzenesulfonamide chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Carboxamide coupling : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
    Optimization strategies:
  • Use microwave-assisted synthesis to reduce reaction times and improve yields .
  • Monitor intermediates via TLC or HPLC to ensure purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm sulfamoyl/carboxamide connectivity .
  • Mass spectrometry (MS) : High-resolution MS to validate the molecular formula (e.g., ESI-TOF) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental analysis : Verify C, H, N, S, and Cl content .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Functional group variation : Synthesize analogs with substitutions at the 3-methyl, 3-chlorophenyl, or sulfamoyl groups to assess impacts on bioactivity .
  • Biological assays : Test against target proteins (e.g., kinases, GPCRs) using competitive binding assays or enzyme inhibition studies .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets .

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane) and analyze using a Bruker D8 Venture diffractometer .
  • Key parameters : Refine bond lengths/angles (e.g., C–S bond in sulfamoyl group: ~1.76 Å) and torsional angles to confirm stereoelectronic effects .
  • Data interpretation : Use software like SHELXL for refinement and Mercury for visualization .

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Assay standardization : Replicate experiments under consistent conditions (e.g., cell lines, incubation time) .
  • Control compounds : Include reference molecules (e.g., known kinase inhibitors) to validate assay sensitivity .
  • Mechanistic studies : Use techniques like surface plasmon resonance (SPR) to measure binding kinetics directly .

Q. What strategies mitigate challenges in solubility and bioavailability during in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
  • Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions .
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies to monitor plasma concentration and metabolite formation .

Methodological Considerations

Q. How can researchers validate the stability of this compound under physiological conditions?

  • pH stability tests : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures .

Q. What in silico tools are recommended for predicting metabolic pathways?

  • Software : Use ADMET Predictor or Schrödinger’s QikProp to identify susceptible sites for oxidation (e.g., methyl groups) or glucuronidation .
  • CYP450 inhibition assays : Test against isoforms (e.g., CYP3A4) using fluorogenic substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.